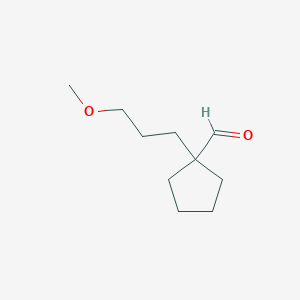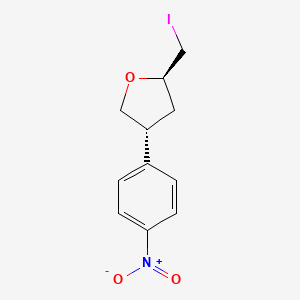![molecular formula C8H15N B13235224 Bicyclo[4.2.0]octan-7-amine](/img/structure/B13235224.png)
Bicyclo[4.2.0]octan-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[420]octan-7-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[420]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of bicyclo[4.2.0]octan-7-amine can be achieved through several synthetic routes. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed incorporates a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of efficient catalytic systems and one-pot procedures, as described above, can be adapted for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]octan-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclo[4.2.0]octane framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted bicyclo[4.2.0]octane derivatives.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octan-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its amine functionality.
Industry: It can be used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of bicyclo[4.2.0]octan-7-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,5,7-trienes: These compounds share a similar bicyclic framework but differ in their unsaturation and functional groups.
8-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure and is known for its biological activity as part of the tropane alkaloid family.
Uniqueness
Bicyclo[420]octan-7-amine is unique due to its specific bicyclic structure and amine functionality, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
bicyclo[4.2.0]octan-7-amine |
InChI |
InChI=1S/C8H15N/c9-8-5-6-3-1-2-4-7(6)8/h6-8H,1-5,9H2 |
Clé InChI |
NTHUTVZYZXXSOR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.1.0]heptane-2-sulfonamide](/img/structure/B13235149.png)

![{7,7-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13235155.png)
![2-[(Propan-2-yloxy)methyl]thiophene-3-carboxylic acid](/img/structure/B13235162.png)
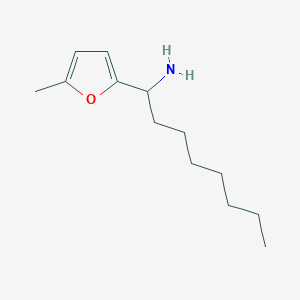
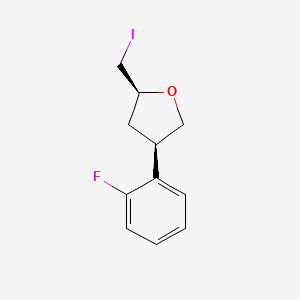
![3-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13235181.png)

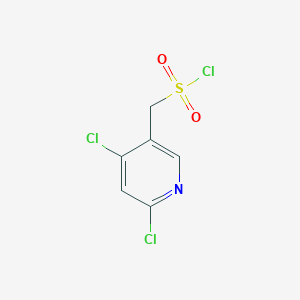
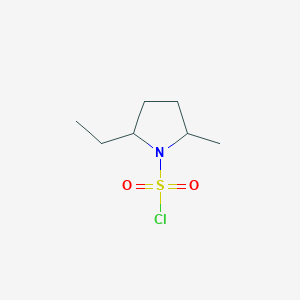

![1-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B13235202.png)
